molecular formula C22H26N2O5 B056429 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone CAS No. 119623-97-1

3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

Cat. No. B056429
CAS RN: 119623-97-1
M. Wt: 398.5 g/mol
InChI Key: OMRXHCIEOALSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrido[3,2-g]quinoline-2,5,8,10-tetrone, which is known for its biological activities.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone in lab experiments is its potential as a novel anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone. One direction is to further investigate its mechanism of action and optimize its use as an anti-cancer agent. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in other disease models. Additionally, research could focus on developing new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of 3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone involves the condensation of ethyl 4,6-dipropyl-2-oxo-1,2-dihydropyridine-3-carboxylate with 6-methoxy-2-methylquinoline-3-carbaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties.

properties

CAS RN

119623-97-1

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

3-(ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C22H26N2O5/c1-5-8-12-11(4)21(27)23-17-15(12)19(25)16-13(9-6-2)14(10-29-7-3)22(28)24-18(16)20(17)26/h5-10H2,1-4H3,(H,23,27)(H,24,28)

InChI Key

OMRXHCIEOALSNM-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)C

synonyms

3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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